(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid
CAS No.: 1704065-54-2
Cat. No.: VC2749019
Molecular Formula: C18H33BN2O5SSi
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704065-54-2 |
|---|---|
| Molecular Formula | C18H33BN2O5SSi |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | [4-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperazin-1-yl]sulfonylphenyl]boronic acid |
| Standard InChI | InChI=1S/C18H33BN2O5SSi/c1-18(2,3)28(4,5)26-15-14-20-10-12-21(13-11-20)27(24,25)17-8-6-16(7-9-17)19(22)23/h6-9,22-23H,10-15H2,1-5H3 |
| Standard InChI Key | VGJVMEBDHPWSJT-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O |
Introduction
(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid is a synthetic organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boron atom bonded to a phenyl group, which is further substituted with a sulfonyl group and a piperazine moiety. The compound's structure includes a tert-butyldimethylsilyl ether, which enhances its stability and solubility in various solvents.
Synthesis
The synthesis of (4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves several key steps:
-
Formation of the Piperazine Derivative: Starting with commercially available piperazine, it is reacted with an appropriate sulfonyl chloride to introduce the sulfonyl group.
-
Introduction of the Tert-butyldimethylsilyl Group: This step involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride under basic conditions.
-
Borylation Reaction: The final step involves the coupling of the synthesized intermediate with boronic acid to form the target compound.
Biological Activity
Research indicates that compounds similar to (4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid exhibit significant biological activities, including:
-
Anticancer Properties: Some studies have shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells.
-
Antimicrobial Activity: The piperazine moiety is known for its antimicrobial properties, making this compound a candidate for further investigation in antimicrobial therapy.
Applications
The potential applications of (4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid include:
-
Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, particularly cancers and infections.
-
Chemical Research: Utilized in synthetic organic chemistry for developing new materials and compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume